molecular formula C56H38 B8196191 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene

2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene

Cat. No.: B8196191
M. Wt: 710.9 g/mol
InChI Key: NVYUBRAZGIVDRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene typically involves complex organic reactions. One common method includes the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene with phenyl groups under specific conditions to achieve the hexaphenyl substitution . The reaction conditions often require the use of appropriate solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogens such as chlorine or bromine, and conditions may vary depending on the desired product .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives. Substitution reactions can result in various substituted aromatic compounds .

Scientific Research Applications

2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves its interaction with various molecular targets and pathways. Its polycyclic aromatic structure allows it to interact with light, leading to fluorescence. This property is exploited in various applications, such as bioimaging and organic electronics .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic aromatic hydrocarbons (PAHs) such as:

Uniqueness

What sets 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene apart is its specific hexaphenyl substitution, which imparts unique optical and electronic properties. These characteristics make it particularly valuable in applications requiring high fluorescence and stability .

Properties

IUPAC Name

4,5,11,12,17,18-hexakis-phenylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H38/c1-7-19-37(20-8-1)43-31-49-50(32-44(43)38-21-9-2-10-22-38)56-53-35-47(41-27-15-5-16-28-41)45(39-23-11-3-12-24-39)33-51(53)55(49)52-34-46(40-25-13-4-14-26-40)48(36-54(52)56)42-29-17-6-18-30-42/h1-36,55-56H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYUBRAZGIVDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2C4=CC=CC=C4)C5C6=C(C3C7=C5C=C(C(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C=C(C(=C6)C1=CC=CC=C1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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